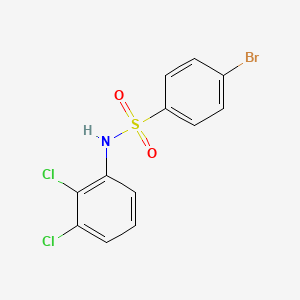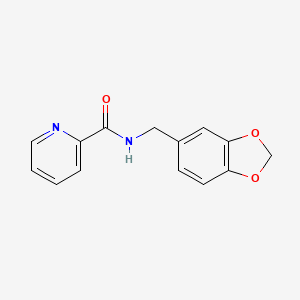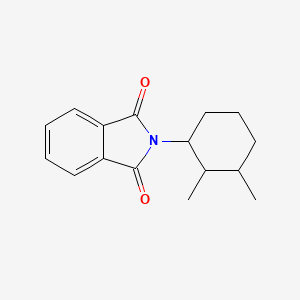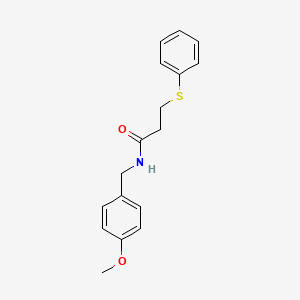![molecular formula C18H20N2O5 B12450887 N-(1,3-benzodioxol-5-ylmethyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12450887.png)
N-(1,3-benzodioxol-5-ylmethyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide is a complex organic compound characterized by its unique molecular structure This compound features a benzodioxole ring and a furan ring, both of which are known for their diverse chemical properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide typically involves multiple steps, starting with the preparation of the benzodioxole and furan intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:
Preparation of Benzodioxole Intermediate: This step involves the formation of the benzodioxole ring through cyclization reactions.
Preparation of Furan Intermediate: The furan ring is synthesized using methods such as the Paal-Knorr synthesis.
Coupling Reactions: The benzodioxole and furan intermediates are coupled using amide bond formation reactions, often facilitated by reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxole or furan rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N’-[(5-methylfuran-2-yl)methyl]acetamide
- N-(1,3-benzodioxol-5-ylmethyl)-N’-[(5-methylfuran-2-yl)methyl]propionamide
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide is unique due to its specific combination of benzodioxole and furan rings, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C18H20N2O5 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide |
InChI |
InChI=1S/C18H20N2O5/c1-12-2-4-14(25-12)10-20-18(22)7-6-17(21)19-9-13-3-5-15-16(8-13)24-11-23-15/h2-5,8H,6-7,9-11H2,1H3,(H,19,21)(H,20,22) |
Clave InChI |
GVCJROXCZPASAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)CNC(=O)CCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B12450816.png)

![[4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate](/img/structure/B12450821.png)

![10-(2-hydroxy-5-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B12450829.png)

![2-(4-Bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one](/img/structure/B12450832.png)
![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12450838.png)
![N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine](/img/structure/B12450842.png)

![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide](/img/structure/B12450858.png)

